molecular formula C30H44N4O18 B13724978 4-Nitrophenyl N,N',N''-triacetyl-b-D-chitotriose

4-Nitrophenyl N,N',N''-triacetyl-b-D-chitotriose

Cat. No.: B13724978
M. Wt: 748.7 g/mol
InChI Key: UWYYAJFSFHIFNY-WPSUWJFCSA-N
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Description

4-Nitrophenyl N,N’,N’'-triacetyl-b-D-chitotriose is a synthetic compound used primarily as a substrate for the enzymatic study of chitinase and lysozyme. It is a derivative of chitotriose, which is a trisaccharide composed of three N-acetylglucosamine units. The compound is characterized by the presence of a 4-nitrophenyl group, which allows for the chromogenic detection of enzymatic activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrophenyl N,N’,N’'-triacetyl-b-D-chitotriose typically involves the acetylation of chitotriose followed by the introduction of the 4-nitrophenyl group. The reaction conditions often include the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process. The final step involves the coupling of the acetylated chitotriose with 4-nitrophenol under acidic conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps: acetylation of chitotriose and coupling with 4-nitrophenol. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistency and purity .

Chemical Reactions Analysis

Types of Reactions

4-Nitrophenyl N,N’,N’'-triacetyl-b-D-chitotriose primarily undergoes hydrolysis reactions catalyzed by chitinase and lysozyme. These enzymes cleave the glycosidic bonds in the compound, releasing 4-nitrophenol as a chromogenic product .

Common Reagents and Conditions

    Hydrolysis: The hydrolysis of 4-Nitrophenyl N,N’,N’'-triacetyl-b-D-chitotriose is typically carried out in an acidic environment (pH 4.8) at 37°C.

Major Products

Mechanism of Action

The mechanism of action of 4-Nitrophenyl N,N’,N’'-triacetyl-b-D-chitotriose involves its hydrolysis by chitinase or lysozyme. These enzymes cleave the glycosidic bonds in the compound, releasing 4-nitrophenol. The release of 4-nitrophenol can be quantitatively measured, providing insights into the enzymatic activity and kinetics .

Comparison with Similar Compounds

4-Nitrophenyl N,N’,N’'-triacetyl-b-D-chitotriose is unique due to its specific structure and the presence of the 4-nitrophenyl group, which allows for chromogenic detection. Similar compounds include:

These compounds share similar applications but differ in their specific structures and the types of enzymatic activities they are used to study.

Properties

Molecular Formula

C30H44N4O18

Molecular Weight

748.7 g/mol

IUPAC Name

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

InChI

InChI=1S/C30H44N4O18/c1-11(38)31-19-23(42)22(41)16(8-35)48-29(19)51-27-18(10-37)50-30(21(25(27)44)33-13(3)40)52-26-17(9-36)49-28(20(24(26)43)32-12(2)39)47-15-6-4-14(5-7-15)34(45)46/h4-7,16-30,35-37,41-44H,8-10H2,1-3H3,(H,31,38)(H,32,39)(H,33,40)/t16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29+,30+/m1/s1

InChI Key

UWYYAJFSFHIFNY-WPSUWJFCSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)NC(=O)C)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)NC(=O)C)OC4=CC=C(C=C4)[N+](=O)[O-])CO)CO)CO)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC3C(OC(C(C3O)NC(=O)C)OC4=CC=C(C=C4)[N+](=O)[O-])CO)CO)CO)O)O

Origin of Product

United States

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